1,5-Dibromo-2-difluoromethoxy-3-iodobenzene
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Overview
Description
1,5-Dibromo-2-difluoromethoxy-3-iodobenzene is a halogenated aromatic compound with the molecular formula C7H3Br2F2IO and a molecular weight of 427.81 g/mol . This compound is characterized by the presence of bromine, fluorine, iodine, and a difluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-difluoromethoxy-3-iodobenzene typically involves halogenation reactions. One common method is the bromination of 2-difluoromethoxy-3-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and selective halogenation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-difluoromethoxy-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone can be used to replace bromine atoms with iodine.
Electrophilic Substitution: Bromine or iodine can be introduced using bromine or iodine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1,5-diiodo-2-difluoromethoxy-3-iodobenzene .
Scientific Research Applications
1,5-Dibromo-2-difluoromethoxy-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with biological molecules, influencing their structure and function. The difluoromethoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-fluoro-2-iodobenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 1,5-Dibromo-3-(difluoromethoxy)-2-iodobenzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
- 1-Bromo-2-chloro-3,4-difluorobenzene
Uniqueness
1,5-Dibromo-2-difluoromethoxy-3-iodobenzene is unique due to the presence of both bromine and iodine atoms along with a difluoromethoxy group. This combination of substituents provides distinct reactivity and interaction profiles compared to other halogenated benzene derivatives. The compound’s unique structure allows for specific applications in synthetic chemistry and material science .
Properties
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F2IO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKAHXSWHKMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(F)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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